The synthesis of 3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves several steps:
The detailed procedure includes dissolving the starting materials in acetonitrile, followed by heating and subsequent extraction processes to isolate the product.
The molecular structure of 3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate features:
The compound's structure can be represented using SMILES notation: O=C(N1CC(N2C(OC(C)(C)C)=O)(C=O)CCC2C1)OCC3=CC=CC=C3
.
The chemical reactivity of 3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate includes:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
This mechanism is crucial for understanding its potential therapeutic applications .
The physical and chemical properties of 3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate include:
These properties are essential for determining its handling and application in laboratory settings .
The applications of 3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4